[1-(4-Biphenylyl)ethyl]amine hydrochloride

Catalog No.
S3432437
CAS No.
55005-32-8
M.F
C14H16ClN
M. Wt
233.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(4-Biphenylyl)ethyl]amine hydrochloride

CAS Number

55005-32-8

Product Name

[1-(4-Biphenylyl)ethyl]amine hydrochloride

IUPAC Name

1-(4-phenylphenyl)ethanamine;hydrochloride

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

InChI

InChI=1S/C14H15N.ClH/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H

InChI Key

KATCFWMBDRASHY-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

[1-(4-Biphenylyl)ethyl]amine hydrochloride is a chemical compound characterized by its amine functional group and biphenyl structure. It features a biphenyl moiety attached to an ethylamine group, which contributes to its unique properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological and chemical applications.

Typical of amines, including:

  • N-alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
  • Acylation: Reaction with acyl chlorides or anhydrides to yield amides.
  • Deprotonation: Under basic conditions, the amine can lose a proton, forming a nucleophilic species that can attack electrophiles.

These reactions are facilitated by the presence of the amino group, which acts as a nucleophile in various organic transformations

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antioxidant Properties: Compounds with biphenyl groups often show significant antioxidant activity, which is beneficial in reducing oxidative stress in biological systems .
  • Anticancer Activity: Some derivatives of biphenyl-containing compounds have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis .
  • Neuroprotective Effects: Certain amine compounds are being studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

The synthesis of [1-(4-Biphenylyl)ethyl]amine hydrochloride typically involves:

  • Biphenyl Synthesis: Starting from commercially available biphenyl derivatives.
  • Alkylation of Aniline: Aniline can be reacted with an appropriate alkyl halide (such as 1-bromoethane) under basic conditions to yield the desired ethylamine derivative.
  • Hydrochloride Formation: The free base form of the amine can be converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility.

This method allows for the efficient production of the compound while maintaining high purity levels .

[1-(4-Biphenylyl)ethyl]amine hydrochloride finds applications in:

  • Pharmaceuticals: As a potential lead compound in drug development targeting various diseases due to its biological activity.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry studies.
  • Material Science: Investigated for its potential use in polymers and other materials due to its unique structural properties.

Studies on the interactions of [1-(4-Biphenylyl)ethyl]amine hydrochloride with biological macromolecules have shown that:

  • It can bind effectively to certain receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Its interactions with enzymes can modulate metabolic pathways, providing insights into its therapeutic potential.

Research utilizing techniques such as molecular docking and high-throughput screening has been instrumental in elucidating these interactions .

Several compounds share structural similarities with [1-(4-Biphenylyl)ethyl]amine hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
4-AminobiphenylAmineCarcinogenic potentialKnown for toxicity
DiphenhydramineEthanolamineAntihistaminicCommonly used as an allergy medication
1-(2-Methylphenyl)ethanamineAromatic amineAntidepressant-like effectsPotential use in mood disorders

While these compounds share certain structural characteristics, [1-(4-Biphenylyl)ethyl]amine hydrochloride is distinguished by its specific biphenyl configuration and associated biological activities, which may offer unique therapeutic benefits not found in others .

Regioselective Functionalization of Biphenyl Ethylamine Scaffolds

Regioselective functionalization of the biphenyl ethylamine backbone is critical for directing substituents to specific positions while preserving the amine’s reactivity. Electrophilic aromatic substitution (EAS) dominates this process, with the electronic nature of the biphenyl system dictating reactivity patterns. For instance, electron-donating groups on the biphenyl ring enhance ortho/para-directing effects, whereas electron-withdrawing groups favor meta substitution.

In the context of BINOL (1,1'-bi-2-naphthol) derivatives, bromination at the 6,6′-positions occurs preferentially when hydroxyl groups are acetylated, demonstrating how protective groups modulate electronic effects. Analogously, [1-(4-Biphenylyl)ethyl]amine’s ethylamine moiety can be temporarily protected to alter the biphenyl system’s electron density, enabling selective functionalization at the 4-position. For example, acetylation of the amine group reduces its electron-donating capacity, shifting electrophilic attack to less hindered positions.

Aminomethylation strategies further illustrate regiochemical control. Iminium ions generated from alkoxymethyl amines react selectively at the 3-position of BINOL derivatives via a six-membered transition state. Applying this to the biphenyl ethylamine scaffold could enable directed C–H functionalization, though steric hindrance from the ethylamine group may necessitate tailored electrophiles.

Transition Metal-Catalyzed Coupling Reactions for Biphenyl Core Assembly

Palladium-catalyzed cross-coupling reactions are pivotal for constructing the biphenyl core. A representative procedure involves reacting o-iodoaniline with aziridines under Pd(II) catalysis to form C–N bonds, as demonstrated in the synthesis of C4-ethylamine indoles. Key reaction parameters include:

ParameterConditionsRole
CatalystPalladium acetate (10 mol%)Facilitates oxidative addition
LigandTriphenylphosphine (25 mol%)Stabilizes Pd intermediates
BaseCesium carbonate (1.0 equiv)Neutralizes HBr byproduct
SolventToluene/1,4-dioxane (1:1)Balances polarity and boiling point
Temperature90°C → 150°C (36 h)Drives C–N bond formation

This method, when adapted to biphenyl systems, could couple iodobiphenyl derivatives with ethylamine precursors. The use of cesium bromide (CsBr) as an additive enhances catalytic turnover by stabilizing palladium intermediates. Post-coupling, hydrochloric acid treatment protonates the amine, yielding the hydrochloride salt.

Protecting Group Strategies in Amine Derivative Synthesis

Protecting groups mitigate undesired reactivity during multi-step syntheses. Tert-butyloxycarbonyl (Boc) groups are widely used for amine protection due to their stability under basic conditions and ease of removal. For example, N-(tert-butyl)-2-iodoaniline is synthesized via Boc protection of o-iodoaniline using Boc₂O and scandium triflate. Deprotection with concentrated hydrochloric acid in acetonitrile regenerates the free amine, which is subsequently neutralized and extracted.

Alternative strategies include reductive alkylation for N-methylation. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates o-iodoaniline, enabling methylation with methyl iodide (MeI). This approach avoids over-alkylation and simplifies purification. For acid-sensitive intermediates, benzyl or allyl groups offer orthogonal protection, removable via hydrogenolysis or transition metal catalysis.

Green Chemistry Approaches for Hydrochloride Salt Formation

Sustainable synthesis of [1-(4-Biphenylyl)ethyl]amine hydrochloride emphasizes solvent selection, catalyst recovery, and energy efficiency. Traditional methods use toluene or dichloromethane, but greener alternatives like cyclopentyl methyl ether (CPME) or ethanol-water mixtures reduce environmental impact.

The hydrochloride salt forms via amine protonation with aqueous HCl, but solvent-free or mechanochemical methods could minimize waste. For instance, ball milling the free amine with HCl gas in a solid-state reaction eliminates solvent use. Catalyst recycling, as seen in palladium-catalyzed couplings, is achieved by immobilizing Pd on magnetic nanoparticles or using aqueous biphasic systems.

Energy-intensive steps, such as high-temperature reactions (150°C), are optimized using microwave irradiation, reducing reaction times from hours to minutes. Flow chemistry systems further enhance heat and mass transfer, improving yield and scalability.

Electronic Effects of Biphenyl Substituents on GPCR Binding Affinity

The biphenyl core of [1-(4-biphenylyl)ethyl]amine hydrochloride serves as a critical pharmacophore for GPCR engagement, with substituent electronic properties directly modulating receptor affinity. Introduction of electron-withdrawing groups (EWGs) such as chlorine at the para position of the distal phenyl ring increases binding affinity for serotonin receptors (5-HT7R) by 3.2-fold compared to unsubstituted analogs, as measured via radioligand displacement assays [4]. This enhancement correlates with improved dipole interactions between the ligand’s aromatic system and conserved transmembrane helices (TM3 and TM5) in GPCR binding pockets [2].

Conversely, electron-donating groups (EDGs) like methoxy at the ortho position reduce affinity by 40–60%, likely due to destabilization of cation-π interactions with arginine residues in TM6 [1] [4]. Density functional theory (DFT) calculations reveal that EWGs lower the biphenyl system’s HOMO energy by 0.8–1.2 eV, optimizing charge transfer to receptor aromatic residues (Table 1).

Table 1: Electronic Effects of Biphenyl Substituents on 5-HT7R Binding

SubstituentPositionσ (Hammett)Ki (nM)
-Clpara+0.2357
-OCH3ortho-0.27320
-H-0180

Data adapted from competitive binding studies using [3H]-5-CT [4].

Conformational Analysis of Ethylamine Linkers in Biased Agonism

The ethylamine linker’s conformation dictates signaling bias through steric complementarity with intracellular transducer proteins. Nuclear magnetic resonance (NMR) studies reveal that [1-(4-biphenylyl)ethyl]amine hydrochloride adopts a gauche conformation (60° dihedral angle) in membrane-mimetic environments, aligning its amine group with GPCR residues critical for Gαs coupling [2] [7]. This conformation generates a 12.5 Å distance between the protonated amine and biphenyl centroid, matching the spatial requirements of the 5-HT7R’s G protein-binding cavity [4].

Molecular dynamics simulations demonstrate that extended trans conformations (180° dihedral) favor β-arrestin-2 recruitment by enabling salt bridge formation between the ligand’s amine and receptor aspartate residues (D3.32). However, such conformations are energetically disfavored by 4.8 kcal/mol due to van der Waals clashes between the ethyl chain and TM7 [2]. Biased agonism assays show the gauche-conformed ligand exhibits 83% Gαs signaling efficacy versus 22% β-arrestin recruitment, validating the linker’s conformational control over pathway selection [4] [7].

Steric Factors Influencing β-Arrestin vs. G Protein Signaling Bias

Steric bulk at the ethylamine terminus differentially regulates transducer protein recruitment. N-ethyl substitution reduces β-arrestin-2 recruitment by 78% compared to N-methyl analogs while maintaining 92% Gαs activity, as quantified via BRET-based functional assays [4]. This selectivity arises from the ethyl group’s 2.1 Å van der Waals radius, which sterically hinders the receptor’s intracellular loop 3 (ICL3) movement required for β-arrestin docking [7].

Comparative analysis of N-substituents reveals an inverse relationship between branching complexity and β-arrestin bias (Table 2). Linear alkyl chains ≤C3 preserve G protein coupling, while branched or cyclic amines (e.g., piperidinyl) induce β-arrestin signaling through ICL2 allosteric modulation [1] [4].

Table 2: Steric Effects of N-Substituents on Signaling Bias

SubstituentVolume (ų)Gαs Efficacy (%)β-Arrestin Efficacy (%)
-CH323.78955
-CH2CH334.59222
-CH(CH3)247.87668

Data derived from dose-response curves in HEK293T cells expressing 5-HT7R [4].

Dates

Modify: 2023-08-19

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